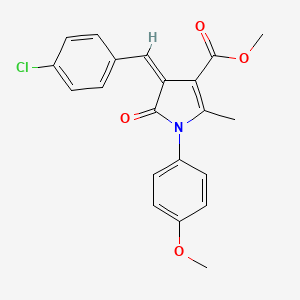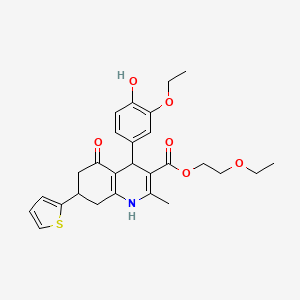![molecular formula C23H24N4O7S2 B11639488 4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde](/img/structure/B11639488.png)
4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE is a complex organic compound that features a piperazine ring system with sulfonyl and formyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: A multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors through its sulfonyl and formyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for the development of drugs targeting various diseases.
Uniqueness
4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE is unique due to its combination of sulfonyl and formyl functional groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C23H24N4O7S2 |
|---|---|
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
4-[7-(4-formylpiperazin-1-yl)sulfonyl-9-oxofluoren-2-yl]sulfonylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C23H24N4O7S2/c28-15-24-5-9-26(10-6-24)35(31,32)17-1-3-19-20-4-2-18(14-22(20)23(30)21(19)13-17)36(33,34)27-11-7-25(16-29)8-12-27/h1-4,13-16H,5-12H2 |
Clé InChI |
FTXHFERMTIVKFU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C=O)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Butoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639411.png)

![2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11639424.png)

![2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B11639438.png)
![4-[(4-Ethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11639445.png)


![N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639467.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639469.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639475.png)
![3-(5-bromo-2-thienyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11639477.png)
![(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11639479.png)
![3-(2-Methylprop-2-EN-1-YL)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11639482.png)
